![molecular formula C19H18N2O3S2 B2507345 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide CAS No. 2097901-15-8](/img/structure/B2507345.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

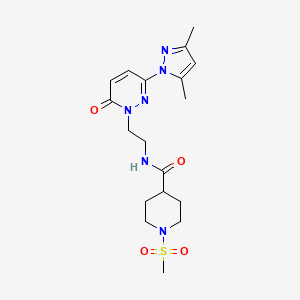

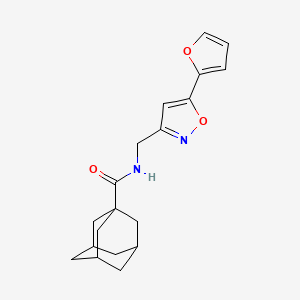

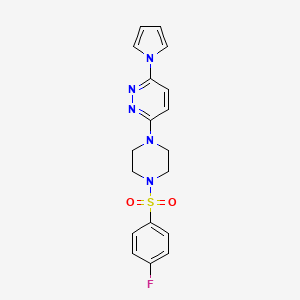

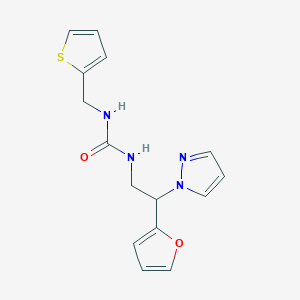

The compound N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide is a complex organic molecule that likely contains a bithiophene moiety, which is a conjugated system consisting of two thiophene rings. This structure is known for its electronic properties, making it a significant component in the field of organic electronics. The compound also features hydroxyethyl and methylphenyl groups, which could influence its solubility, reactivity, and overall physical properties.

Synthesis Analysis

The synthesis of related bithiophene compounds has been demonstrated through palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 3,4′- and 3,3′-di(2-hydroxyethyl)-2,2′-bithiophene has been achieved using Pd(PPh3)4 as a catalyst to couple thienylstannanes with thienylbromides, followed by deprotection of hydroxyl groups in an acidic medium . This method could potentially be adapted for the synthesis of this compound by introducing the appropriate functional groups at the required positions on the bithiophene backbone.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds, such as the stereoisomers of N,N'-Bis(2-phenyl-5-hydroxymethyl-1,3-dioxan-5-yl)ethanediamide . These analyses reveal how different substituents and stereochemistry can affect the overall shape and conformation of the molecule. For the compound , similar analytical techniques could elucidate its molecular structure, including the relative positions of the bithiophene, hydroxyethyl, and methylphenyl groups.

Chemical Reactions Analysis

The chemical reactivity of bithiophene compounds can be quite varied. The presence of hydroxyethyl groups suggests potential for further functionalization or participation in reactions such as esterification or etherification. The bithiophene core itself may undergo electrophilic aromatic substitution or coupling reactions, especially in the presence of palladium catalysts, as indicated in the synthesis of related oligothiophenes . The specific reactivity of this compound would depend on the exact nature of its substituents and their electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The bithiophene core is likely to impart rigidity and planarity to the molecule, affecting its crystallinity and thermal stability. The hydroxyethyl groups could confer solubility in polar solvents, while the methylphenyl group might increase hydrophobic character. The exact melting point, boiling point, solubility, and other physical properties would need to be determined experimentally. Chemical properties such as acidity, basicity, and reactivity with various reagents would also be influenced by the specific functional groups present in the molecule.

Applications De Recherche Scientifique

Electronic and Optical Properties

Research on bithiophene derivatives has shown significant potential in the field of electronics and optoelectronics. For instance, studies on polythiophenes and their derivatives, including bithiophene units, have revealed their application in organic thin film transistors and organic photovoltaic cells due to their excellent semiconductor performance and stability. These materials demonstrate ambipolar behavior and extraordinary stability during multiple n- and p-doping processes, which is crucial for the development of efficient electronic devices (S. Krompiec et al., 2013; Shaoyun Chen et al., 2014).

Phototoxic Activities

Compounds with bithiophene structures have also been studied for their phototoxic activities, particularly against human cancer cell lines. For example, new thiophenes isolated from natural sources demonstrated significant inhibition activities against cancer cells when exposed to ultraviolet light, suggesting their potential in photodynamic therapy (Yi Wang et al., 2007).

Electropolymerization and Conductivity

The oxidative polymerization of bithiophene derivatives has been explored as a method to synthesize functionalized polythiophenes with various applications. These polymers exhibit high conductivity and are used in the development of electroactive materials for sensors, actuators, and other electronic devices. The electropolymerization process allows for the creation of well-organized conducting polymer films with enhanced electrochemical properties (F. Sannicolò et al., 2010).

Material Stability and Luminescence

Studies have also focused on the stability and luminescent properties of bithiophene-based materials. The introduction of specific substituents and structural modifications has been shown to significantly increase fluorescence quantum yield, making these materials suitable for applications in optoelectronic devices and fluorescent markers (O. Borshchev et al., 2007).

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-4-2-5-13(10-12)21-19(24)18(23)20-11-14(22)15-7-8-17(26-15)16-6-3-9-25-16/h2-10,14,22H,11H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAQSPAKQVYPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2507262.png)

![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2507268.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2507279.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2507285.png)